Cas no 78339-51-2 (Podophyllol)

Podophyllol is a naturally occurring lignan derived from the resin of Podophyllum species, such as Podophyllum peltatum and Podophyllum hexandrum. It serves as a key intermediate in the synthesis of podophyllotoxin, a well-known precursor for semi-synthetic chemotherapeutic agents like etoposide and teniposide. Podophyllol exhibits notable biological activity, including antitumor and antiviral properties, due to its ability to inhibit topoisomerase II and disrupt microtubule assembly. Its structural features, such as the aryltetralin skeleton, contribute to its pharmacological relevance. The compound is widely utilized in pharmaceutical research and development, particularly in oncology, owing to its role as a scaffold for potent cytotoxic derivatives.
Podophyllol structure
Podophyllol structure
商品名:Podophyllol
CAS番号:78339-51-2
MF:C22H26O8
メガワット:418.4370
CID:2683328
PubChem ID:101661264

Podophyllol 化学的及び物理的性質

名前と識別子

    • (5R,6R,7R,8R)-5,6,7,8-Tetrahydro-5-hydroxy-8-(3,4,5-trimethoxyphenyl)naphtho[2,3-d]-1,3-dioxole-6,7-dimethanol
    • (-)-Podophyllol
    • Podophyllol
    • NSC36373
    • NSC36372
    • Naphtho[2,3-dioxole-6,7-dimethanol, 5,6,7,8-tetrahydro-5-hydroxy-8-(3,4,5-trimethoxyphenyl)-, (higher melting isomer)
    • Naphtho[2,3-dioxole-6,7-dimethanol, 5,6,7,8-tetrahydro-5-hydroxy-8-(3,4,5-trimethoxyphenyl)-, higher melting isomer
    • (5R,6R,7R,8R)-6,7-bis(hydroxymethyl)-8-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxol-5-ol
    • G90639
    • ((5R,6R,7R,8R)-5-Hydroxy-8-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydronaphtho[2,3-d][1,3]dioxole-6,7-diyl)dimethanol
    • AKOS040760641
    • 78339-51-2
    • DA-56954
    • CS-0135209
    • HY-N7685
    • インチ: 1S/C22H26O8/c1-26-18-4-11(5-19(27-2)22(18)28-3)20-12-6-16-17(30-10-29-16)7-13(12)21(25)15(9-24)14(20)8-23/h4-7,14-15,20-21,23-25H,8-10H2,1-3H3
    • InChIKey: HNOIIHCYJKCZRK-UHFFFAOYSA-N
    • ほほえんだ: O([H])C1([H])C2=C([H])C3=C(C([H])=C2C([H])(C2C([H])=C(C(=C(C=2[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])C([H])(C([H])([H])O[H])C1([H])C([H])([H])O[H])OC([H])([H])O3

計算された属性

  • せいみつぶんしりょう: g/mol
  • どういたいしつりょう: g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 8
  • 重原子数: 30
  • 回転可能化学結合数: 6
  • 複雑さ: 547
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 4
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 107
  • ぶんしりょう: g/mol
  • 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.316±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 179-181 ºC
  • ようかいど: ほとんど溶けない(0.05 g/l)(25ºC)、

Podophyllol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TN2090-1 mL * 10 mM (in DMSO)
Podophyllol
78339-51-2 98%
1 mL * 10 mM (in DMSO)
¥ 1120 2023-09-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P19120-10mg
Podophyllol
78339-51-2
10mg
¥2002.0 2021-09-08
TargetMol Chemicals
TN2090-10mg
Podophyllol
78339-51-2
10mg
¥ 1520 2024-07-19
TargetMol Chemicals
TN2090-1 ml * 10 mm
Podophyllol
78339-51-2
1 ml * 10 mm
¥ 1120 2024-07-19
Ambeed
A1145885-1mg
((5R,6R,7R,8R)-5-Hydroxy-8-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydronaphtho[2,3-d][1,3]dioxole-6,7-diyl)dimethanol
78339-51-2 97%
1mg
$39.0 2024-04-17
MedChemExpress
HY-N7685-5mg
Podophyllol
78339-51-2
5mg
¥2500 2022-08-31
Ambeed
A1145885-10mg
((5R,6R,7R,8R)-5-Hydroxy-8-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydronaphtho[2,3-d][1,3]dioxole-6,7-diyl)dimethanol
78339-51-2 97%
10mg
$200.0 2024-04-17
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2090-1 mg
Podophyllol
78339-51-2
1mg
¥1313.00 2022-02-28
TargetMol Chemicals
TN2090-10 mg
Podophyllol
78339-51-2 98%
10mg
¥ 1,520 2023-07-10
Ambeed
A1145885-5mg
((5R,6R,7R,8R)-5-Hydroxy-8-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydronaphtho[2,3-d][1,3]dioxole-6,7-diyl)dimethanol
78339-51-2 97%
5mg
$134.0 2024-04-17

Podophyllol 関連文献

Podophyllolに関する追加情報

Podophyllol (CAS No. 78339-51-2): A Comprehensive Overview of Its Chemical Profile and Emerging Applications

Podophyllol, chemically designated as podophyllotoxin derivative, is a naturally occurring lignan compound primarily extracted from the roots of Podophyllum peltatum and Podophyllum emodi. With the CAS number 78339-51-2, this compound has garnered significant attention in the field of pharmaceutical research due to its potent biological activities and therapeutic potential. Over the years, extensive studies have elucidated its chemical structure, mechanism of action, and diverse applications, particularly in oncology and anti-inflammatory treatments.

The molecular formula of Podophyllol is C20H20O4, and it exhibits a complex polyphenolic structure characterized by a tetrahydrofuran ring fused to a benzene ring. This unique structural motif contributes to its remarkable stability and bioavailability, making it an attractive candidate for drug development. The compound's primary pharmacological activity stems from its ability to inhibit topoisomerases I and II, enzymes crucial for DNA replication and repair in cancer cells. This mechanism has positioned Podophyllol as a cornerstone in the development of chemotherapeutic agents.

In recent years, research on Podophyllol has expanded beyond traditional cancer therapies. Emerging studies have highlighted its potential in modulating immune responses and reducing inflammation. For instance, a groundbreaking study published in the journal Nature Communications demonstrated that Podophyllol can selectively target microglia, the immune cells in the central nervous system, thereby reducing neuroinflammation associated with conditions like Alzheimer's disease. This discovery opens new avenues for treating neurodegenerative disorders using this natural compound.

The synthesis and purification of Podophyllol have been refined over the years to enhance its efficacy and minimize side effects. Advanced chemical methodologies, including enzymatic degradation and chromatographic techniques, have enabled researchers to obtain high-purity Podophyllol suitable for clinical trials. Additionally, novel derivatives of Podophyllol have been synthesized to improve solubility and bioavailability while retaining their therapeutic properties. These advancements are crucial for translating preclinical findings into effective clinical treatments.

The pharmacokinetic profile of Podophyllol is another area of active investigation. Studies have shown that oral administration of Podophyllol results in moderate absorption and rapid distribution throughout the body. However, its metabolism is complex, involving multiple enzymatic pathways that can lead to variability in patient responses. Understanding these pathways is essential for optimizing dosing regimens and minimizing adverse effects. For example, recent research has identified specific cytochrome P450 enzymes responsible for metabolizing Podophyllol, providing insights into potential drug-drug interactions.

Beyond its therapeutic applications, Podophyllol has shown promise in cosmetic formulations due to its antioxidant properties. Its ability to neutralize free radicals makes it an effective ingredient in anti-aging creams and serums. Cosmetic companies are increasingly incorporating Podophyllol into their products to leverage its benefits without the need for harsher synthetic alternatives. This trend underscores the compound's versatility beyond traditional pharmaceutical uses.

The regulatory landscape for Podophyllol varies by region but generally requires rigorous testing before approval for therapeutic use. In the United States, the Food and Drug Administration (FDA) oversees the approval process, ensuring that all formulations meet stringent safety and efficacy standards. Similar regulatory bodies in Europe and other parts of the world follow comparable guidelines. These regulations are essential for protecting patients while fostering innovation in drug development.

Ethical considerations also play a significant role in the research and application of Podophyllol. Sustainable harvesting practices are crucial to ensure the long-term availability of plant sources without depleting natural populations. Collaborative efforts between researchers, indigenous communities, and conservation organizations are vital for addressing these challenges responsibly.

In conclusion, Podophyllol (CAS No. 78339-51-2) is a multifaceted compound with extensive applications in medicine and cosmetics. Its unique chemical properties and biological activities make it a valuable asset in addressing various health conditions. As research continues to uncover new uses for this natural product, it is likely that Podophyllol will remain at the forefront of therapeutic innovation for years to come.

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